structural characterization of 5-(Azetidin-3-yl)-3-(oxan-4-yl)-1,2,4-oxadiazole
structural characterization of 5-(Azetidin-3-yl)-3-(oxan-4-yl)-1,2,4-oxadiazole
An In-Depth Technical Guide to the Structural Characterization of 5-(Azetidin-3-yl)-3-(oxan-4-yl)-1,2,4-oxadiazole
Abstract: This technical guide provides a comprehensive framework for the structural characterization of the novel heterocyclic compound, 5-(Azetidin-3-yl)-3-(oxan-4-yl)-1,2,4-oxadiazole. This molecule incorporates three distinct and medicinally relevant scaffolds: a strained azetidine ring, a flexible oxane (tetrahydropyran) ring, and an aromatic 1,2,4-oxadiazole core. Given the rising interest in such hybrid molecules in drug discovery, a robust and systematic approach to confirming their structure is paramount.[1][2] This document outlines a multi-technique analytical workflow, integrating spectroscopic and crystallographic methods. It is intended for researchers, medicinal chemists, and analytical scientists engaged in the synthesis and development of novel small molecule entities.
Introduction and Rationale
The convergence of saturated and aromatic heterocyclic systems in a single molecular entity is a powerful strategy in modern medicinal chemistry. The title compound, 5-(Azetidin-3-yl)-3-(oxan-4-yl)-1,2,4-oxadiazole, is a quintessential example. The 1,2,4-oxadiazole ring serves as a bioisostere for esters and amides, often improving metabolic stability and pharmacokinetic properties. The azetidine moiety, a four-membered saturated heterocycle, provides a rigid vector for exiting the molecular core, while the oxane ring offers a flexible, polar scaffold. The precise connectivity and three-dimensional arrangement of these components are critical to the molecule's biological activity and must be unambiguously determined.
This guide details the necessary analytical steps, from confirming the successful synthesis to elucidating the fine details of its atomic arrangement. We will explore the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and single-crystal X-ray diffraction. For each technique, we will discuss the theoretical basis, experimental protocol, and expected outcomes based on data from structurally related analogs.
Proposed Synthetic Pathway and its Implications for Characterization
A definitive structural characterization begins with an understanding of the synthetic route. The most common and versatile method for constructing 3,5-disubstituted 1,2,4-oxadiazoles involves the cyclization of an O-acylamidoxime intermediate. This is typically achieved by reacting an amidoxime with an activated carboxylic acid derivative.
A plausible synthesis for the title compound is outlined below. This informs the characterization strategy by highlighting potential starting materials, intermediates, or byproducts that may need to be identified and distinguished from the final product.
Caption: Proposed synthetic workflow for the title compound.
Spectroscopic Characterization Suite
A combination of spectroscopic techniques is required to piece together the molecular structure. Each method provides a unique part of the puzzle.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.[3] For the title compound, ¹H NMR, ¹³C NMR, and 2D correlation experiments are essential.
Experimental Protocol (¹H and ¹³C NMR):
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Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O, depending on solubility). The choice of solvent is critical as the azetidine N-H proton may be exchangeable.
-
Instrument Setup: Acquire spectra on a 400 MHz or higher field spectrometer. Ensure proper tuning and shimming of the instrument to achieve high resolution.
-
¹H NMR Acquisition: Acquire the proton spectrum with a standard pulse sequence. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). A sufficient number of scans (often several thousand) will be required due to the low natural abundance of ¹³C.
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Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the raw data (FID). Integrate the ¹H NMR signals and reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
Predicted Spectral Data:
| Assignment | Predicted ¹H NMR (ppm) | Predicted ¹³C NMR (ppm) | Rationale |
| Oxadiazole C3 | - | ~166-168 | Characteristic chemical shift for the C3 carbon of a 1,2,4-oxadiazole ring.[4][5] |
| Oxadiazole C5 | - | ~175-178 | The C5 carbon is typically further downfield than C3 in 3,5-disubstituted 1,2,4-oxadiazoles.[4][5] |
| Azetidine CH (C3') | 3.8 - 4.2 (m) | ~35-40 | The methine proton is coupled to four adjacent CH₂ protons, resulting in a multiplet. Its position is influenced by the electron-withdrawing oxadiazole. |
| Azetidine CH₂ (C2', C4') | 4.0 - 4.5 (m) | ~50-55 | The two CH₂ groups are diastereotopic and will likely appear as complex multiplets. They are adjacent to the nitrogen atom, causing a downfield shift. |
| Azetidine NH | 2.5 - 4.0 (br s) | - | Broad signal, chemical shift and visibility are solvent-dependent. May exchange with D₂O. |
| Oxane CH (C4'') | 3.0 - 3.5 (tt) | ~40-45 | A triplet of triplets due to coupling with four adjacent axial and equatorial protons. |
| Oxane CH₂ (axial, C3'', C5'') | 1.6 - 1.8 (m) | ~30-35 | Shielded axial protons. |
| Oxane CH₂ (equatorial, C3'', C5'') | 1.9 - 2.1 (m) | ~30-35 | Deshielded equatorial protons. |
| Oxane CH₂ (C2'', C6'') | 3.5 - 4.1 (m) | ~65-70 | Protons on carbons adjacent to the ring oxygen. |
To confirm these assignments, 2D NMR experiments like COSY (H-H correlation) and HSQC (C-H correlation) are indispensable.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound and offers structural clues through its fragmentation pattern.[6] High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition.
Experimental Protocol (ESI-HRMS):
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Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile, often with a small amount of formic acid to promote protonation.
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Infusion: Introduce the sample into the electrospray ionization (ESI) source via direct infusion or through an LC system.
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Data Acquisition: Acquire the mass spectrum in positive ion mode. The instrument should be calibrated to ensure high mass accuracy.
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Analysis: Identify the protonated molecular ion [M+H]⁺. The measured mass should be compared to the calculated exact mass for the molecular formula C₁₀H₁₅N₃O₂.
Predicted Fragmentation Pattern: The molecular ion [M+H]⁺ is expected at m/z 210.1237. Key fragmentation pathways would likely involve the cleavage of the bonds connecting the substituent rings to the central oxadiazole core.[7]
Caption: Predicted major fragmentation pathways in ESI-MS.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and simple method to identify the presence of key functional groups.[8]
Experimental Protocol (ATR-IR):
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Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
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Data Acquisition: Record the spectrum, typically over the range of 4000-400 cm⁻¹.
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Background Correction: A background spectrum should be recorded and subtracted from the sample spectrum.
Predicted IR Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3350 - 3250 (broad) | N-H Stretch | Secondary Amine (Azetidine) |
| 3100 - 2850 | C-H Stretch | sp³ C-H (Azetidine, Oxane) |
| 1615 - 1580 | C=N Stretch | Oxadiazole Ring |
| 1470 - 1420 | C-N Stretch | Oxadiazole Ring |
| 1250 - 1050 (strong) | C-O-C Stretch | Oxane Ring Ether |
Definitive Structural Elucidation: X-ray Crystallography
While the combination of NMR and MS can provide a confident structural assignment, only single-crystal X-ray diffraction can provide an unambiguous, three-dimensional representation of the molecule in the solid state.[9] This technique yields precise bond lengths, bond angles, and conformational details.
Experimental Workflow:
Caption: Workflow for single-crystal X-ray diffraction analysis.
The crystal structure would be expected to confirm the planarity of the 1,2,4-oxadiazole ring.[5] It would also reveal the conformation of the oxane ring (likely a chair conformation) and the puckering of the azetidine ring. Of particular interest would be any intermolecular interactions, such as hydrogen bonds involving the azetidine N-H donor and the oxadiazole nitrogen or oxane oxygen acceptors, which can influence crystal packing and physical properties.[10][11]
Conclusion
The requires a rigorous and integrated analytical approach. The combination of high-field NMR spectroscopy for determining the molecular framework, high-resolution mass spectrometry for confirming the elemental composition, and IR spectroscopy for identifying functional groups provides a comprehensive dataset for structural assignment. Ultimately, single-crystal X-ray diffraction offers the definitive proof of structure, revealing the precise three-dimensional architecture. By following the protocols and predictive models outlined in this guide, researchers can confidently and accurately characterize this and other novel heterocyclic compounds, paving the way for further investigation in drug development programs.
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